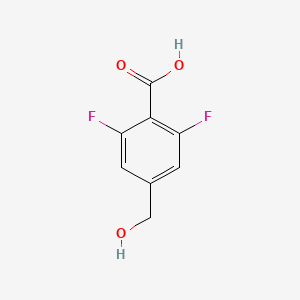![molecular formula C10H12ClN3 B2568110 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1864064-38-9](/img/structure/B2568110.png)
5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a chloromethyl group and an isopropyl group on the pyrazolo[3,4-b]pyridine scaffold provides unique reactivity and potential for functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloromethyl-4-isopropylpyridine with hydrazine hydrate under reflux conditions to form the pyrazolo[3,4-b]pyridine ring system. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-b]pyridine core or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include reduced pyrazolo[3,4-b]pyridine derivatives.
Applications De Recherche Scientifique
5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of biological activity. The isopropyl group may enhance binding affinity or selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(chloromethyl)-2-(propan-2-yloxy)pyridine
- 2-chloro-5-(chloromethyl)pyridine
Uniqueness
5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its pyrazolo[3,4-b]pyridine core, which provides distinct electronic and steric properties compared to other similar compounds. The combination of the chloromethyl and isopropyl groups offers unique reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
5-(chloromethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-7(2)14-10-9(6-13-14)3-8(4-11)5-12-10/h3,5-7H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFUDXBDEQXXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=N2)CCl)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[[Cyclopropyl-(5-methyl-1H-imidazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2568034.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2568035.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2568039.png)
![4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B2568040.png)

![2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2568045.png)
![methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2568046.png)
![3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B2568047.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate](/img/structure/B2568050.png)
